molecular formula C6H12N4O2 B1493154 2-azido-N-(2-methoxyethyl)-N-methylacetamide CAS No. 2097957-83-8

2-azido-N-(2-methoxyethyl)-N-methylacetamide

Cat. No.: B1493154
CAS No.: 2097957-83-8
M. Wt: 172.19 g/mol
InChI Key: KEHHRIOUXWTGFC-UHFFFAOYSA-N
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Description

2-azido-N-(2-methoxyethyl)-N-methylacetamide is an organic compound with the molecular formula C6H12N4O2. This compound is characterized by the presence of an azido group (-N3) attached to an acetamide backbone, along with methoxyethyl and methyl substituents. It is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N-(2-methoxyethyl)-N-methylacetamide typically involves the reaction of N-(2-methoxyethyl)-N-methylacetamide with sodium azide (NaN3) under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of the azido group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-azido-N-(2-methoxyethyl)-N-methylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Sodium azide (NaN3) in DMF or DMSO.

    Cycloaddition Reactions: Copper(I) catalysts in the presence of terminal alkynes.

    Reduction Reactions: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Cycloaddition Reactions: 1,2,3-triazoles.

    Reduction Reactions: Corresponding amines.

Scientific Research Applications

2-azido-N-(2-methoxyethyl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in click chemistry.

    Biology: Employed in the modification of biomolecules for labeling and tracking studies.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-azido-N-(2-methoxyethyl)-N-methylacetamide involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in various biochemical processes. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-azido-N,N-bis(2-methoxyethyl)acetamide: Similar structure but with two methoxyethyl groups.

    2-azido-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide: Contains a tetrahydro-2H-pyran-4-yl group instead of a methyl group.

Uniqueness

2-azido-N-(2-methoxyethyl)-N-methylacetamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications. The presence of both the azido and methoxyethyl groups allows for versatile chemical modifications and applications in various fields.

Properties

IUPAC Name

2-azido-N-(2-methoxyethyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2/c1-10(3-4-12-2)6(11)5-8-9-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHHRIOUXWTGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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